(4-Octoxyphenyl)arsonic acid
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Overview
Description
(4-Octoxyphenyl)arsonic acid, also known as [4-(octyloxy)phenyl]arsonic acid, is an organoarsenic compound. It is characterized by the presence of an arsonic acid group attached to a phenyl ring, which is further substituted with an octyloxy group. This compound is part of a broader class of organoarsenic compounds that have been studied for various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of (4-Octoxyphenyl)arsonic acid typically involves the reaction of aniline derivatives with arsenic acid through an electrophilic aromatic substitution reaction. One common method is the Béchamp reaction, where aniline reacts with arsenic acid to form the arsonic acid derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(4-Octoxyphenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsonous acid derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
(4-Octoxyphenyl)arsonic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of (4-Octoxyphenyl)arsonic acid involves its interaction with molecular targets in biological systems. The arsonic acid group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
(4-Octoxyphenyl)arsonic acid can be compared with other similar compounds, such as:
Arsanilic acid: An amino derivative of phenylarsonic acid, used historically as a veterinary feed additive.
Phenylarsonic acid: A simpler organoarsenic compound with similar chemical properties.
Arsinothricin: A novel organoarsenical antibiotic with distinct biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
6622-68-0 |
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Molecular Formula |
C14H23AsO4 |
Molecular Weight |
330.25 g/mol |
IUPAC Name |
(4-octoxyphenyl)arsonic acid |
InChI |
InChI=1S/C14H23AsO4/c1-2-3-4-5-6-7-12-19-14-10-8-13(9-11-14)15(16,17)18/h8-11H,2-7,12H2,1H3,(H2,16,17,18) |
InChI Key |
GXZSGUBSNDMXDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)[As](=O)(O)O |
Origin of Product |
United States |
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